molecular formula C17H21N3O2 B11831928 Tert-butyl 4-(cyano(pyridin-3-yl)methylene)piperidine-1-carboxylate

Tert-butyl 4-(cyano(pyridin-3-yl)methylene)piperidine-1-carboxylate

Cat. No.: B11831928
M. Wt: 299.37 g/mol
InChI Key: IAKOMZLBWCHULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(cyano(pyridin-3-yl)methylene)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H21N3O2. This compound is characterized by a piperidine ring substituted with a cyano group and a pyridine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(cyano(pyridin-3-yl)methylene)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with 3-cyanopyridine under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyano(pyridin-3-yl)methylene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(cyano(pyridin-3-yl)methylene)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyano(pyridin-3-yl)methylene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and pyridine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(cyano(pyridin-3-yl)methylene)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and pyridine groups enhances its versatility in synthetic and medicinal chemistry .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

tert-butyl 4-[cyano(pyridin-3-yl)methylidene]piperidine-1-carboxylate

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-9-6-13(7-10-20)15(11-18)14-5-4-8-19-12-14/h4-5,8,12H,6-7,9-10H2,1-3H3

InChI Key

IAKOMZLBWCHULI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C#N)C2=CN=CC=C2)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.